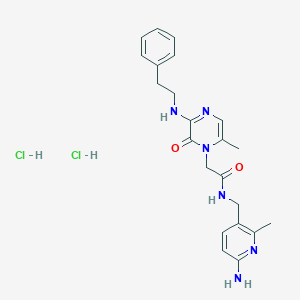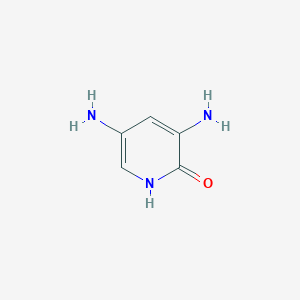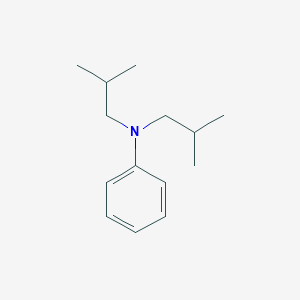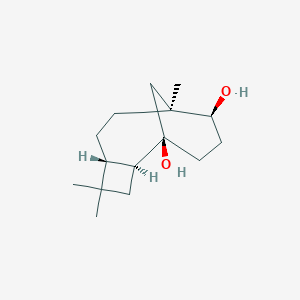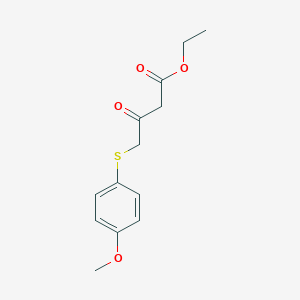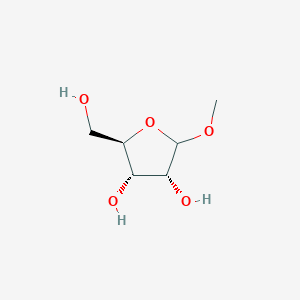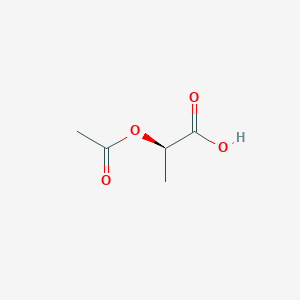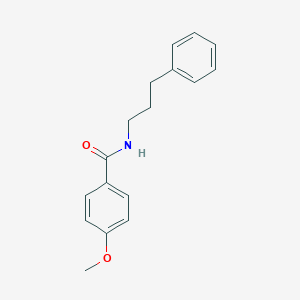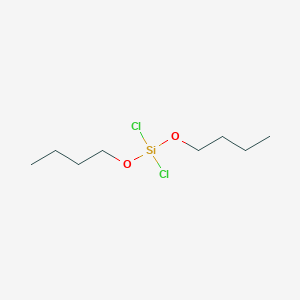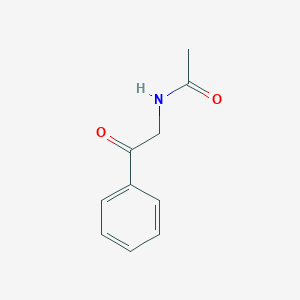![molecular formula C14H19N3O2 B174673 1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1027-69-6](/img/structure/B174673.png)
1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one, also known as MTSET, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of spirotetramates, which are known for their diverse biological activities. In
Mechanism of Action
1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one is a thiol-reactive compound that can modify cysteine residues in proteins. The modification of cysteine residues can lead to changes in protein structure and function. In the case of voltage-gated potassium channels, 1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one has been shown to bind to a cysteine residue located in the channel pore, leading to channel blockage. This results in an increase in neuronal excitability, which can be useful for studying the role of potassium channels in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a potassium channel inhibitor, 1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one has been shown to modulate the activity of various other ion channels, transporters, and receptors. 1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one has also been shown to induce oxidative stress and apoptosis in various cell types. Additionally, 1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one has been shown to have analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one is a potent and selective inhibitor of voltage-gated potassium channels, making it a useful tool for studying the role of these channels in various physiological and pathological processes. However, the thiol-reactive nature of 1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one can also lead to non-specific effects, making it important to use appropriate controls in experiments. Additionally, the synthesis of 1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one can be challenging, and the compound can be unstable under certain conditions.
Future Directions
There are many potential future directions for research on 1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one. One area of interest is the development of more selective and potent inhibitors of voltage-gated potassium channels. Additionally, the role of cysteine residues in protein structure and function is an area of active research, and 1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one could be useful in further exploring this topic. Finally, the potential therapeutic applications of 1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one, such as its analgesic and anti-inflammatory effects, warrant further investigation.
Scientific Research Applications
1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent inhibitor of voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability. 1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one has also been used to study the role of cysteine residues in protein structure and function. Additionally, 1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one has been shown to be a useful tool for probing the structure and function of ion channels, transporters, and receptors.
properties
CAS RN |
1027-69-6 |
|---|---|
Product Name |
1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C14H19N3O2/c1-19-12-4-2-11(3-5-12)17-10-16-13(18)14(17)6-8-15-9-7-14/h2-5,15H,6-10H2,1H3,(H,16,18) |
InChI Key |
CUKHXMAEHLCQIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3 |
synonyms |
1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



